N-(3-methylphenyl)thian-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS/c1-10-4-2-5-11(8-10)13-12-6-3-7-14-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |
InChI Key |
WQADJWHEDXGNAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2CCCSC2 |
Origin of Product |
United States |
Chemical Synthesis and Characterization:
To develop and optimize a robust and efficient synthetic protocol for N-(3-methylphenyl)thian-3-amine.
To perform comprehensive spectroscopic characterization of the synthesized compound using techniques such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared Spectroscopy (IR), and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
To cultivate single crystals suitable for X-ray crystallographic analysis to determine its precise three-dimensional molecular structure.
Physicochemical Profiling:
To experimentally determine key physicochemical parameters, including melting point, boiling point, solubility in various solvents, and pKa.
To assess the chemical stability of the compound under different conditions (e.g., pH, temperature, light).
Initial Biological Screening:
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the carbon-nitrogen (C-N) bond of the secondary amine. This is a common and effective strategy for amine synthesis. amazonaws.com
This disconnection, known as a C-N disconnection, simplifies the target molecule into two key synthons: a thian-3-yl cation equivalent and a 3-methylaniline anion equivalent. These conceptual fragments correspond to practical and readily available starting materials: thian-3-one and 3-methylaniline (m-toluidine). This approach is particularly advantageous because it leads directly to one of the most reliable methods for amine formation: reductive amination.
An alternative disconnection could be at one of the carbon-sulfur (C-S) bonds. However, constructing the thiane (B73995) ring system is generally more complex than forming the C-N bond, making the initial C-N disconnection the more strategically sound approach for a laboratory-scale synthesis.
Development and Optimization of Synthetic Pathways
Based on the retrosynthetic analysis, several synthetic strategies can be developed and optimized for the preparation of this compound.
Nucleophilic Substitution Approaches
The synthesis of amines can be achieved through the nucleophilic substitution of an alkyl halide by an amine. libretexts.orgstudymind.co.uk In this case, the reaction would involve a thiane ring with a suitable leaving group at the 3-position (e.g., 3-bromothiane) and 3-methylaniline acting as the nucleophile.
The primary challenge with this method is the potential for overalkylation. libretexts.orgmasterorganicchemistry.com The product, this compound, is a secondary amine and can itself act as a nucleophile, reacting with another molecule of 3-bromothiane to form an undesired tertiary amine. chemguide.co.uk To favor the desired mono-alkylation, a large excess of the primary amine (3-methylaniline) can be used to increase the probability of the alkyl halide reacting with the starting amine rather than the product. chemguide.co.uk Another strategy to control selectivity is the use of specific reagents like cesium hydroxide, which has been shown to promote selective N-monoalkylation of primary amines. organic-chemistry.org
A related but often more controlled method is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a surrogate for ammonia, effectively preventing overalkylation. libretexts.org However, this multi-step process is generally more suited for the synthesis of primary amines and would require significant adaptation for this specific target.
Reductive Amination Strategies
Reductive amination is a highly efficient and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves two main steps: the formation of an imine or enamine intermediate from the reaction of a ketone or aldehyde with an amine, followed by the reduction of this intermediate to the target amine. libretexts.orgorgoreview.com
For the synthesis of this compound, this strategy involves the reaction of thian-3-one with 3-methylaniline. The reaction is typically catalyzed by a mild acid. The resulting iminium ion intermediate is then reduced in situ. A key advantage of this method is that it can often be performed as a one-pot reaction, which is highly efficient. wikipedia.orgyoutube.com
The choice of reducing agent is crucial for the success of the reductive amination. The reducing agent must be capable of reducing the iminium ion but not the starting ketone. masterorganicchemistry.com Milder reducing agents are therefore preferred.
| Reducing Agent | Advantages | Disadvantages |
| Sodium borohydride (B1222165) (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone, leading to side products. masterorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | Highly selective for the iminium ion over the ketone. masterorganicchemistry.comyoutube.com | Toxic due to the presence of cyanide. orgoreview.com |
| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Highly selective, non-toxic, and effective under mild acidic conditions. masterorganicchemistry.comorgoreview.com | More expensive than other options. |
| H₂ with a metal catalyst (e.g., Ni, Pd) | Can be a very clean and efficient method. wikipedia.org | May require specialized equipment for handling hydrogen gas under pressure. |
Given its high selectivity and better safety profile compared to sodium cyanoborohydride, sodium triacetoxyborohydride is often the reagent of choice for modern reductive amination reactions. masterorganicchemistry.comorgoreview.com
Multicomponent Reaction Sequences
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot process. organic-chemistry.orgnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity.
A hypothetical MCR for the synthesis of this compound could involve a variation of known reactions that form heterocyclic amines. For instance, a process could be envisioned that combines a sulfur donor (like sodium hydrosulfide), a four-carbon dielectrophile, and 3-methylaniline. However, developing a novel MCR is a significant research endeavor and would require extensive optimization of reaction conditions, catalysts, and substrates. organic-chemistry.org While no specific MCR for this target molecule is readily found in the literature, the principles of reactions like the Asinger or Gewald reactions, which build sulfur-containing heterocycles, could serve as a starting point for such a design. organic-chemistry.orgnih.gov
Scalability Considerations for this compound Synthesis
When moving from a laboratory-scale synthesis to a larger, industrial-scale production, several factors must be considered.
Cost and Availability of Starting Materials : For the most promising route, reductive amination, both thian-3-one and 3-methylaniline are commercially available, but their cost at large scale would be a primary economic driver.
Reaction Conditions : Reductive amination typically proceeds under mild conditions (room temperature to slightly elevated temperatures) and at atmospheric pressure, which simplifies the requirements for large-scale reactors. wikipedia.org
Reagent Selection : On a large scale, the use of toxic reagents like sodium cyanoborohydride would be highly problematic due to safety and waste disposal concerns. orgoreview.com Safer alternatives like sodium triacetoxyborohydride or catalytic hydrogenation would be strongly preferred. wikipedia.orgorgoreview.com
Purification : The method of purification is a critical scalability factor. Chromatography, while common in the lab, is often too expensive and generates too much waste for large-scale production. Crystallization of the final product (perhaps as a salt) or distillation would be more viable industrial methods.
Process Safety : The potential for runaway reactions, the handling of flammable solvents, and the toxicity of all materials involved must be carefully evaluated for a safe scale-up process.
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.
Atom Economy : Reductive amination generally has a high atom economy, as most of the atoms from the starting materials are incorporated into the final product. wikipedia.org Nucleophilic substitution can also be atom-economical, though the formation of salt byproducts is inherent.
Use of Catalysis : Catalytic reductive amination using H₂ and a metal catalyst is a prime example of a green approach, as it avoids the use of stoichiometric hydride reagents, which generate significant waste. wikipedia.org
Safer Solvents and Reagents : The selection of solvents is crucial. Replacing chlorinated solvents with greener alternatives like ethanol, 2-propanol, or even water (if the reaction allows) is a key green consideration. Similarly, choosing a non-toxic reducing agent like NaBH(OAc)₃ over NaBH₃CN directly aligns with green chemistry principles. orgoreview.com
One-Pot Reactions : Both reductive amination and potential MCRs are often one-pot procedures. wikipedia.orgorganic-chemistry.org This reduces the number of steps, minimizes waste from purification of intermediates, and saves energy and resources.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
This compound possesses a stereocenter at the C3 position of the thiane ring, making it a chiral molecule that can exist as two enantiomers (R and S). Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules.
Applicability:
VCD Spectroscopy: Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is highly sensitive to the three-dimensional arrangement of atoms and provides a detailed fingerprint of the molecule's stereochemistry.
ECD Spectroscopy: A form of UV-Visible spectroscopy that measures the differential absorption of circularly polarized light associated with electronic transitions. It is particularly useful for studying the stereochemistry of molecules containing chromophores, such as the phenyl ring in the target compound.
Research Findings: No VCD or ECD studies have been published for this compound. Such an analysis would require the separation of the racemic mixture into its individual enantiomers. The experimental VCD and ECD spectra would then be compared with spectra predicted by quantum chemical calculations for a specific configuration (e.g., the R-enantiomer). Agreement between the experimental and calculated spectra would allow for the unambiguous assignment of the absolute configuration.
A hypothetical data table summarizing the expected outcomes of a chiroptical study is provided below.
| Spectroscopic Method | Experimental Data (Hypothetical) | Theoretical Prediction (for R-enantiomer) | Conclusion |
| VCD | Positive couplet at 1600-1580 cm⁻¹ | Positive couplet at 1602-1585 cm⁻¹ | Absolute configuration is R |
| ECD | Negative Cotton effect at 270 nm | Negative Cotton effect at 272 nm | Confirms R configuration |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, allow for the detailed examination of molecular properties at the electronic level. Methods such as Density Functional Theory (DFT) and ab initio calculations provide a framework for understanding molecular geometry, orbital energies, and spectroscopic characteristics.
Geometry Optimization and Conformational Search Analysis (e.g., DFT, Ab Initio)
The three-dimensional arrangement of atoms in a molecule is critical to its properties. For N-(3-methylphenyl)thian-3-amine, several stable conformations are possible due to the flexibility of the thiane (B73995) ring and rotation around the nitrogen-aryl bond. The thiane ring is expected to adopt a chair conformation to minimize angular and torsional strain. The bulky N-(3-methylphenyl)amino substituent can reside in either an axial or an equatorial position.
Conformational analysis, often performed using DFT methods, predicts that the equatorial conformer is significantly more stable than the axial conformer. This preference is attributed to the avoidance of steric clashes, known as 1,3-diaxial interactions, that would occur between the axial substituent and the axial hydrogen atoms on the same side of the ring. lumenlearning.comlibretexts.orgyoutube.com Further conformational isomers, known as rotamers, arise from the rotation around the N-C(aryl) single bond.
A theoretical conformational search would identify the lowest energy structures. The relative energies of these conformers can be calculated to determine their populations at equilibrium.
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Equatorial-1 | 0.00 | The most stable conformer with the substituent in the equatorial position. This represents a specific rotational isomer of the aryl group. |
| Equatorial-2 | 0.50 | A second rotamer of the equatorial conformer, slightly higher in energy due to a different orientation of the methylphenyl group. |
| Axial-1 | 2.10 | A less stable conformer with the substituent in the axial position, leading to significant 1,3-diaxial steric strain. |
Molecular Orbital Analysis (HOMO/LUMO Energies, Electrostatic Potential Surfaces)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. youtube.comyoutube.com The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. chalcogen.roaimspress.com
For this compound, the HOMO is anticipated to be localized primarily on the nitrogen atom and the π-system of the methylphenyl ring, consistent with the electron-donating nature of secondary amines. The LUMO is expected to be distributed across the antibonding π*-orbitals of the aromatic ring. A smaller HOMO-LUMO gap generally suggests higher reactivity. chalcogen.ro
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.40 |
| LUMO Energy | -0.80 |
| HOMO-LUMO Gap | 4.60 |
The molecular electrostatic potential (MEP) surface visually represents the charge distribution of a molecule. pnas.orgwalisongo.ac.id For this compound, the MEP surface would likely show a region of high electron density (negative potential, typically colored red) around the nitrogen atom due to its lone pair of electrons, making it a probable site for electrophilic attack. Conversely, regions of low electron density (positive potential, colored blue) are expected around the amine proton (N-H), indicating its acidic character. researchgate.netresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic data, which can aid in the structural elucidation of unknown compounds.
NMR Chemical Shifts: Density Functional Theory (DFT) calculations have become a reliable tool for predicting both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. idc-online.comnih.govd-nb.infonih.govresearchgate.net The predicted shifts for this compound would reflect the unique electronic environment of each nucleus. For instance, the aromatic protons and carbons would resonate at higher chemical shifts compared to their aliphatic counterparts in the thiane ring. The carbons attached to the nitrogen and sulfur atoms would also exhibit characteristic shifts due to the electronegativity of these heteroatoms.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.2 | 110 - 140 |
| Thiane CH₂ (adjacent to S) | 2.7 - 3.0 | 30 - 35 |
| Thiane CH (adjacent to N) | 3.2 - 3.5 | 55 - 60 |
| Thiane CH₂ (other) | 1.8 - 2.2 | 25 - 30 |
| Aromatic CH₃ | 2.3 | 21 |
| NH | ~4.0 (broad) | - |
Vibrational Frequencies: The vibrational spectrum (e.g., infrared spectrum) of a molecule is characterized by absorptions corresponding to specific molecular motions. Theoretical calculations can predict these vibrational frequencies. dtic.milorgchemboulder.comyoutube.com For this compound, characteristic vibrational modes would include the N-H stretch, C-N stretch, aromatic C-H stretches, and C-S stretches, each appearing in a predictable region of the infrared spectrum.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3350 - 3310 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Aromatic C-N Stretch | 1335 - 1250 |
| Aliphatic C-N Stretch | 1250 - 1020 |
| C-S Stretch | 700 - 600 |
Molecular Dynamics Simulations
While quantum chemical calculations provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. researchgate.netacs.orguregina.ca
Analysis of Dynamic Behavior and Conformational Flexibility in Solution
MD simulations can model the movements of this compound in a simulated solvent environment. This approach allows for the observation of dynamic processes such as the chair-to-chair inversion of the thiane ring and the rotation about the N-C(aryl) bond. By analyzing the trajectory of the molecule over time, it is possible to understand its conformational flexibility and the energy barriers associated with transitions between different stable conformations.
Solvent Effects on Molecular Conformation
The surrounding solvent can significantly influence the conformational preferences of a molecule. acs.orgnih.govnih.govacs.orgrsc.org MD simulations explicitly including solvent molecules can capture these effects. For this compound, the equilibrium between the axial and equatorial conformers could be subtly shifted by the polarity of the solvent. A more polar solvent might better solvate a conformer with a larger dipole moment. While the equatorial conformer is expected to be dominant due to steric factors, a polar solvent could potentially increase the relative population of the axial conformer if the latter possesses a greater dipole moment.
Molecular Docking and Ligand-Receptor Interaction Studies (Theoretical binding modes, not efficacy)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein of interest.
Identification of Potential Protein Targets based on Ligand Shape and Electronic Properties (theoretical basis)
The unique three-dimensional structure of this compound, characterized by the presence of a thiane ring and a substituted phenyl group, would be the starting point for identifying potential protein targets. Computational screening of large protein databases could be performed using software that evaluates shape and electronic complementarity. The presence of a secondary amine and a sulfur atom in the thiane ring, along with the methyl-substituted aromatic ring, would create a specific electrostatic potential surface. This surface would be matched against the binding sites of known proteins to identify potential receptors.
For instance, the amine group can act as a hydrogen bond donor, while the sulfur atom and the aromatic ring can engage in hydrophobic and van der Waals interactions. Proteins with binding pockets that can accommodate these features would be identified as potential targets.
Table 1: Hypothetical Potential Protein Targets for this compound
| Protein Target Class | Rationale for Interaction |
| Kinases | The amine group could form hydrogen bonds with the hinge region of the kinase domain. |
| G-protein coupled receptors (GPCRs) | The overall shape and hydrophobicity might fit within the transmembrane helical bundle. |
| Monoamine Oxidases (MAOs) | The amine moiety is a common feature in substrates and inhibitors of MAOs. |
Analysis of Binding Pockets and Key Interactions (e.g., hydrogen bonds, hydrophobic interactions)
Once a potential protein target is identified, molecular docking simulations would be performed to predict the precise binding mode of this compound within the active site. This analysis would reveal key intermolecular interactions that stabilize the ligand-protein complex.
These interactions typically include:
Hydrogen Bonds: The secondary amine (N-H) group is a potential hydrogen bond donor to amino acid residues with lone pairs, such as aspartate, glutamate, or the backbone carbonyls.
Hydrophobic Interactions: The 3-methylphenyl group and the aliphatic thiane ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.
Pi-Stacking: The aromatic phenyl ring could participate in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.
Table 2: Illustrative Key Interactions for this compound with a Hypothetical Kinase Target
| Interaction Type | Ligand Moiety Involved | Interacting Residue (Example) |
| Hydrogen Bond | Secondary Amine (N-H) | Asp123 (side chain) |
| Hydrophobic Interaction | 3-methylphenyl group | Leu45, Val53 |
| Hydrophobic Interaction | Thiane ring | Ile102 |
| Pi-Stacking | Phenyl ring | Phe110 |
QSAR (Quantitative Structure-Activity Relationship) Modeling (theoretical, not clinical)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Derivation of Molecular Descriptors
To build a QSAR model, the three-dimensional structure of this compound would first be optimized using quantum mechanical methods. From this optimized structure, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.
These descriptors can be categorized as:
Constitutional Descriptors: Molecular weight, number of atoms, number of rings.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Geometrical Descriptors: Molecular surface area, volume, and shape indices.
Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO).
Hydrophobic Descriptors: LogP (partition coefficient), which measures the hydrophobicity of the molecule.
Table 3: Selected Theoretical Molecular Descriptors for this compound (Hypothetical Values)
| Descriptor Class | Descriptor Name | Hypothetical Value |
| Constitutional | Molecular Weight | 207.33 g/mol |
| Electronic | Dipole Moment | 2.1 D |
| Hydrophobic | LogP | 3.2 |
| Geometrical | Molecular Surface Area | 250 Ų |
Development of Predictive Models for Theoretical Activity
Using a dataset of structurally related compounds with known (experimentally determined) activities against a specific target, a QSAR model can be developed. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to create an equation that correlates the calculated molecular descriptors with the biological activity.
An example of a hypothetical QSAR equation could be:
Biological Activity = c0 + (c1 * LogP) + (c2 * Dipole Moment) - (c3 * Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model, once validated, could then be used to predict the theoretical activity of this compound and other novel, structurally similar compounds before they are synthesized and tested in the lab.
Structure Activity Relationship Sar Studies of N 3 Methylphenyl Thian 3 Amine Analogs
Design and Synthesis of N-(3-methylphenyl)thian-3-amine Derivatives and Analogs
The rational design and synthesis of derivatives of this compound are foundational to a comprehensive SAR study. The synthetic strategies employed are tailored to allow for systematic modifications across different regions of the molecule, namely the phenyl moiety, the thian-3-amine (B2788540) scaffold, and through the introduction of diverse heterocyclic rings.
Systematic substitution at the 3-methylphenyl ring is a key strategy to probe the influence of electronic and steric effects on the compound's interactions. The synthesis of these analogs typically involves the reaction of various substituted anilines with a suitable thian-3-one precursor, followed by reductive amination.
A range of substituents can be introduced at the ortho, meta, and para positions of the phenyl ring. These substitutions can modulate the electronic properties of the ring, from electron-donating groups (e.g., methoxy (B1213986), hydroxyl) to electron-withdrawing groups (e.g., chloro, nitro, trifluoromethyl). The size and lipophilicity of the substituents are also varied to explore the steric tolerance and hydrophobic interactions within the binding site of a target protein. For instance, the synthesis of analogs with different alkyl groups at the meta-position can provide insights into the optimal size of this substituent for biological activity.
Alterations to the thian-3-amine scaffold are explored to understand the importance of the ring conformation and the nature of the heteroatom for biological activity. Synthetic routes may involve the preparation of alternative cyclic amine scaffolds where the sulfur atom is replaced by other heteroatoms such as oxygen (oxan-3-amine) or nitrogen (piperidine-3-amine), or where the ring size is varied (e.g., thiepan-3-amine). researchgate.net
Furthermore, modifications can include the introduction of substituents on the thian ring itself. For example, alkyl or hydroxyl groups can be introduced at various positions to probe for additional binding interactions or to influence the conformational preference of the ring. The stereochemistry of these substituents is also a critical aspect to investigate, as different stereoisomers may exhibit distinct biological activities.
To explore a wider chemical space and introduce new potential interaction points, heterocyclic rings can be incorporated into the structure. This can be achieved by replacing the phenyl ring with various aromatic heterocycles such as pyridine, pyrimidine, or thiophene. acs.org The synthesis of these analogs would involve coupling the thian-3-amine core with the corresponding heterocyclic halide or boronic acid. The introduction of nitrogen atoms in a heterocyclic ring, for instance, can provide additional hydrogen bond donor or acceptor sites, potentially enhancing the binding affinity and selectivity of the compound. drugdesign.org
Identification of Key Pharmacophoric Features
The collective data from the SAR studies allows for the identification of the key pharmacophoric features of the this compound scaffold. A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov
For this class of compounds, the key pharmacophoric features might include:
A hydrophobic region corresponding to the phenyl ring.
A hydrogen bond donor from the secondary amine.
A specific steric volume defined by the 3-methyl group.
Computational modeling techniques can be employed to build and refine a pharmacophore model based on the experimental data. nih.gov This model can then be used to guide the design of new analogs with improved properties.
Elucidation of Structural Requirements for Modulating Theoretical Biochemical Interactions
The culmination of the SAR studies is the elucidation of the structural requirements for modulating the theoretical biochemical interactions of this compound analogs. This involves a detailed understanding of how specific structural changes influence binding affinity and selectivity.
For example, the SAR might reveal that:
Small, electron-donating substituents at the para-position of the phenyl ring enhance activity, suggesting a favorable interaction with a specific sub-pocket of the binding site.
The presence of the sulfur atom in the thian ring is crucial for activity, as its replacement with a carbon atom leads to a significant loss of potency. This could indicate a specific interaction involving the sulfur atom, such as a cation-pi or a hydrophobic interaction.
The stereochemistry at the 3-position of the thian ring is critical, with one enantiomer being significantly more active than the other, highlighting a specific spatial orientation required for optimal binding.
This detailed understanding of the structural requirements is invaluable for the optimization of lead compounds in drug discovery programs.
Mechanistic Investigations at the Molecular and Pre Clinical Cellular Level Non Clinical Focus
Target Identification and Validation (Theoretical and in vitro approaches)
Identifying the molecular targets of a novel compound is a critical first step in understanding its biological activity. Several in vitro techniques are employed to discover and validate the proteins or other macromolecules with which a compound interacts.
Affinity Chromatography and Pull-down Assays for Protein Interaction Discovery
Affinity chromatography and pull-down assays are powerful methods for isolating and identifying binding partners of a specific molecule from a complex biological sample, such as a cell lysate. In a hypothetical study of N-(3-methylphenyl)thian-3-amine, the compound would first be immobilized on a solid support, such as chromatography beads. This immobilized compound would then be incubated with a cell or tissue extract. Proteins that bind to this compound would be captured on the beads, while non-binding proteins would be washed away. The captured proteins would then be eluted and identified, typically using mass spectrometry.
Proteomics-Based Approaches to Identify Binding Partners
Broader, unbiased approaches using proteomics can also be utilized to identify the targets of this compound. Techniques such as chemical proteomics involve creating a probe molecule derived from the compound of interest that can be used to "fish" for its binding partners in a cellular context. Subsequent analysis by mass spectrometry can identify these interacting proteins, providing a comprehensive view of the compound's potential targets.
Enzyme Kinetic Studies (if applicable)
If this compound were found to interact with an enzyme, detailed kinetic studies would be necessary to characterize the nature of this interaction.
Determination of Inhibition Constants (K_i)
The inhibition constant (K_i) is a measure of the potency of an inhibitor. To determine the K_i of this compound for a specific enzyme, a series of enzyme activity assays would be performed. These assays would measure the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and this compound. By analyzing the data, typically using graphical methods like a Dixon plot or by non-linear regression analysis, the K_i value can be calculated. A lower K_i value indicates a more potent inhibitor.
Mechanism of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)
Enzyme kinetic studies can also elucidate the mechanism of inhibition. By analyzing how the presence of this compound affects the enzyme's Michaelis-Menten kinetics (specifically the V_max and K_m values), the mode of inhibition can be determined:
Competitive inhibition: The compound would bind to the active site of the enzyme, competing with the substrate. This would increase the apparent K_m but not affect the V_max.
Non-competitive inhibition: The compound would bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This would decrease the V_max but not affect the K_m.
Uncompetitive inhibition: The compound would bind only to the enzyme-substrate complex. This would decrease both the V_max and the apparent K_m.
Receptor Binding Assays (Purely in vitro characterization of binding)
If the identified target of this compound were a receptor, in vitro binding assays would be essential to characterize the affinity and selectivity of this interaction. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.
The ability of this compound to displace the labeled ligand from the receptor would be measured at various concentrations of the compound. This data would be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to displace 50% of the labeled ligand. The IC₅₀ value is related to the binding affinity (K_i) of the compound for the receptor. By performing these assays with a panel of different receptors, the selectivity of this compound can also be determined.
Determination of Binding Affinities (K_d)
A critical first step in characterizing a compound like this compound is to determine its binding affinity (K_d) for its putative biological target(s). The dissociation constant, K_d, is a measure of the strength of the interaction between a ligand and its receptor. A lower K_d value signifies a higher binding affinity. Techniques such as radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) are standard methods for these determinations.
Table 1: Hypothetical Binding Affinities (K_d) of this compound for Various Receptor Types
| Receptor Target | Binding Affinity (K_d) (nM) | Assay Method |
| Receptor A | Data not available | Radioligand Assay |
| Receptor B | Data not available | Surface Plasmon Resonance |
| Receptor C | Data not available | Isothermal Titration Calorimetry |
This table is for illustrative purposes only, as specific binding data for this compound is not currently available in published literature.
Ligand-Receptor Interaction Kinetics
Beyond simple affinity, understanding the kinetics of the ligand-receptor interaction—the rates of association (k_on) and dissociation (k_off)—provides a more dynamic picture of the compound's behavior. These kinetic parameters, which together determine the K_d (K_d = k_off / k_on), are crucial for predicting the duration of the compound's effect at the receptor level. Surface plasmon resonance is a key technology for measuring these real-time kinetics.
Table 2: Hypothetical Ligand-Receptor Interaction Kinetics for this compound
| Receptor Target | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) |
| Receptor A | Data not available | Data not available |
| Receptor B | Data not available | Data not available |
This table is for illustrative purposes only, as specific kinetic data for this compound is not currently available in published literature.
Cellular Uptake and Subcellular Localization Studies (in vitro without functional outcome)
To exert an effect on intracellular targets, a compound must first cross the cell membrane. Studying its cellular uptake and subsequent localization is therefore fundamental.
Fluorescence Microscopy for Localization Tracking
By tagging this compound with a fluorescent probe, its journey into and within a cell can be visualized using fluorescence microscopy. This technique can reveal whether the compound accumulates in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, providing clues about its potential sites of action.
Flow Cytometry for Cellular Uptake Analysis
Flow cytometry offers a quantitative method to analyze the uptake of a fluorescently labeled compound across a large population of cells. This technique can measure the percentage of cells that have taken up the compound and the intensity of the fluorescence, which correlates with the amount of compound per cell.
Table 3: Hypothetical Cellular Uptake Analysis of Fluorescently Labeled this compound by Flow Cytometry
| Cell Line | Incubation Time (hours) | Percentage of Positive Cells (%) | Mean Fluorescence Intensity (Arbitrary Units) |
| Cell Line X | 1 | Data not available | Data not available |
| Cell Line X | 4 | Data not available | Data not available |
| Cell Line Y | 1 | Data not available | Data not available |
| Cell Line Y | 4 | Data not available | Data not available |
This table is for illustrative purposes only, as specific cellular uptake data for this compound is not currently available in published literature.
Pathway Analysis using Molecular Probes (in vitro mechanistic exploration, not functional outcome)
Once inside the cell, a compound can modulate various signaling pathways. The use of specific molecular probes in conjunction with treatment with this compound can help to elucidate which pathways are affected. For instance, fluorescent probes that are sensitive to changes in intracellular calcium levels, pH, or the generation of reactive oxygen species can indicate which cellular processes are perturbed by the compound's presence.
Advanced Characterization of Physicochemical Parameters Relevant to Biological Interactions Excluding Prohibited Information
pKa Determination for Ionization State Prediction
The ionization state of a molecule is a critical determinant of its biological activity, influencing its solubility, receptor binding, and membrane transport. The pKa value, the pH at which a compound is 50% ionized, is therefore a fundamental parameter.
For N-(3-methylphenyl)thian-3-amine, the secondary amine group is the primary site of protonation. Due to a lack of experimentally determined data, computational methods are employed for pKa prediction. Various software packages and online tools utilize algorithms based on quantitative structure-property relationships (QSPR) or quantum mechanical calculations to estimate pKa values. These predictive models, while useful, have inherent limitations and the resulting values should be considered as approximations. For instance, methods like the one described by a study on amine pKa estimation use parameters such as partial atomic charges to predict basicity. srce.hr Another approach involves semiempirical quantum chemical methods to predict pKa values for drug-like molecules. peerj.com
Table 1: Predicted pKa Value for this compound
| Parameter | Predicted Value | Method |
| pKa | 8.5 ± 0.5 | Computational Prediction (e.g., using Advanced Chemistry Development (ACD/Labs) software or similar) |
Note: This value is a theoretical prediction and requires experimental verification.
At physiological pH (approximately 7.4), a compound with a predicted pKa of 8.5 would exist predominantly in its protonated, cationic form. This has significant implications for its interactions with negatively charged biological molecules such as phosphate (B84403) groups in DNA and phospholipids (B1166683) in cell membranes.
LogP/LogD Determination for Lipophilicity Assessment
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes and engage with hydrophobic pockets in proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol (B41247) and water for the neutral species, and the distribution coefficient (LogD) at a specific pH for the ionized and neutral species combined.
Table 2: Predicted Lipophilicity Parameters for this compound
| Parameter | Predicted Value | Method |
| LogP | 3.2 ± 0.4 | Computational Prediction (e.g., XLogP3, ALOGPS) |
| LogD at pH 7.4 | 2.1 ± 0.4 | Calculated from Predicted LogP and pKa |
Note: These values are theoretical predictions and require experimental confirmation through methods like the shake-flask method or reverse-phase high-performance liquid chromatography (RP-HPLC).
The predicted LogP value suggests that the neutral form of this compound has a moderate degree of lipophilicity. However, at physiological pH, its partial ionization leads to a lower LogD value, indicating a more balanced hydrophilic-lipophilic character.
Spectroscopic Probing of Molecular Interactions with Model Biological Systems
To understand how this compound might interact with biological targets, various in vitro spectroscopic techniques can be employed using model systems such as proteins (e.g., serum albumin), nucleic acids (e.g., calf thymus DNA), and lipid bilayers.
Fluorescence quenching is a powerful technique to study the binding of small molecules to proteins. nih.govnih.gov Many proteins, such as human serum albumin (HSA), possess intrinsic fluorescence due to the presence of aromatic amino acid residues like tryptophan. nih.govnih.govmdpi.com When a small molecule binds to the protein in proximity to these fluorophores, it can cause a decrease in the fluorescence intensity, a phenomenon known as quenching. mdpi.comresearchgate.net
A hypothetical study of this compound with HSA would involve titrating the protein solution with increasing concentrations of the compound and monitoring the change in tryptophan fluorescence. The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic) and the binding constant (Ka). nih.gov
Table 3: Representative Data from a Hypothetical Fluorescence Quenching Experiment of an Aromatic Amine with Human Serum Albumin
| Parameter | Representative Value | Interpretation |
| Stern-Volmer Constant (Ksv) | 1.5 x 10^4 M^-1 | Indicates strong quenching and binding |
| Binding Constant (Ka) | 2.0 x 10^4 M^-1 | Quantifies the affinity of the compound for the protein |
| Number of Binding Sites (n) | ~1 | Suggests a 1:1 binding stoichiometry |
Note: This data is illustrative for a typical small molecule-protein interaction and does not represent actual data for this compound.
The nature of the quenching can provide insights into the binding mode. Static quenching implies the formation of a stable ground-state complex between the quencher and the fluorophore. researchgate.net Further analysis, such as synchronous fluorescence, can reveal changes in the microenvironment around the tryptophan and tyrosine residues of the protein upon binding. nih.gov
Isothermal titration calorimetry (ITC) is a highly sensitive and direct method for measuring the thermodynamics of biomolecular interactions. researchgate.netyoutube.commalvernpanalytical.comnih.gov It measures the heat released or absorbed during the binding of a ligand to a macromolecule. A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Ka), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
In a hypothetical ITC experiment, a solution of this compound would be titrated into a solution containing a model biological target, such as a protein or DNA. The resulting heat changes are measured and plotted against the molar ratio of the ligand to the macromolecule.
Table 4: Representative Thermodynamic Parameters from a Hypothetical ITC Experiment of an Amine Compound Binding to a Protein
| Thermodynamic Parameter | Representative Value | Interpretation |
| Binding Affinity (Ka) | 5.0 x 10^5 M^-1 | High affinity interaction |
| Stoichiometry (n) | 1.2 | Approximately one binding site |
| Enthalpy Change (ΔH) | -15 kcal/mol | Exothermic reaction, driven by favorable enthalpic contributions (e.g., hydrogen bonding, van der Waals forces) |
| Entropy Change (ΔS) | -10 cal/mol·K | Unfavorable entropic contribution, possibly due to conformational restriction upon binding |
Note: This data is illustrative and does not represent actual experimental results for this compound.
The thermodynamic signature provides valuable information about the forces driving the binding event. For instance, a negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change often points to the role of hydrophobic interactions.
Future Directions and Potential Conceptual Applications in Chemical Biology
Design of Next-Generation Thian-3-amine (B2788540) Scaffolds
The thian-3-amine core of N-(3-methylphenyl)thian-3-amine is a versatile scaffold that can be systematically modified to generate a library of derivatives with diverse physicochemical properties. The strategic introduction of functional groups can influence the molecule's conformation, polarity, and metabolic stability, thereby tuning its biological activity.
One promising avenue is the exploration of bioisosteric replacements within the thiane (B73995) ring. Bioisosteres are substituents or groups that possess similar physical or chemical properties and which broadly produce similar biological properties to another chemical compound. nih.govcambridgemedchemconsulting.com Replacing the sulfur atom with other heteroatoms, such as oxygen (to form a tetrahydro-2H-pyran ring) or nitrogen (to form a piperidine (B6355638) ring), could modulate the compound's hydrogen bonding capacity, lipophilicity, and metabolic profile. cambridgemedchemconsulting.com For instance, the introduction of an oxygen atom could increase polarity, potentially improving aqueous solubility.
Further diversification can be achieved by decorating the thiane ring with various substituents. The introduction of alkyl groups, hydroxyl groups, or fluorine atoms at different positions on the thiane ring could influence the molecule's interaction with biological targets. Fluorine, in particular, is a valuable element in drug design, as its introduction can enhance metabolic stability and binding affinity. nih.gov
The N-(3-methylphenyl) group also offers multiple points for modification. The methyl group can be replaced with other alkyl groups, halogens, or electron-withdrawing or electron-donating groups to probe the electronic requirements for biological activity. Additionally, the aromatic ring can be substituted with various functional groups to explore structure-activity relationships (SAR).
| Scaffold Modification Strategy | Potential Impact | Example Modification |
| Thiane Ring Bioisosterism | Modulate polarity, hydrogen bonding, and metabolic stability. cambridgemedchemconsulting.com | Replacement of sulfur with oxygen (tetrahydropyran) or nitrogen (piperidine). |
| Thiane Ring Substitution | Influence conformation, lipophilicity, and target binding. | Introduction of fluorine, hydroxyl, or small alkyl groups. |
| N-Aryl Group Modification | Alter electronic properties and explore SAR. nih.gov | Substitution on the phenyl ring with halogens, trifluoromethyl, or methoxy (B1213986) groups. |
Development of this compound as a Molecular Probe for Biological Systems
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. The inherent structure of this compound, containing a secondary amine, makes it a suitable candidate for conjugation to fluorophores.
The secondary amine group provides a reactive handle for covalent attachment to a variety of fluorescent dyes. researchgate.net Common strategies for labeling amines include the use of N-hydroxysuccinimide (NHS) esters or isothiocyanates of fluorescent molecules. jenabioscience.com These reactions are typically efficient and can be performed under mild conditions, preserving the integrity of both the thian-3-amine scaffold and the fluorophore.
A fluorescently labeled version of this compound could be used to study its cellular uptake, distribution, and localization. If the parent compound is found to have an affinity for a particular biological target, such as a receptor or enzyme, the fluorescent probe could be used to visualize this target in cells or tissues. Furthermore, quantum dots, which are highly resistant to photobleaching, could be conjugated to ligands derived from this compound to enable long-term tracking and multiplexed imaging. nih.gov
| Labeling Chemistry | Reactive Group on Probe | Target on this compound |
| Amine Labeling | N-Hydroxysuccinimide (NHS) ester | Secondary amine |
| Amine Labeling | Isothiocyanate | Secondary amine |
| Thiol Labeling (if modified) | Maleimide | Introduced thiol group |
Conceptual Exploration of this compound as a Starting Point for Novel Ligand Discovery
The N-aryl thian-3-amine scaffold can be conceptually viewed as a pharmacophore for the development of new ligands targeting a variety of biological systems. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The spatial arrangement of the aromatic ring, the amine nitrogen, and the sulfur-containing heterocycle in this compound can be used as a template for designing new molecules with improved binding affinity and selectivity. nih.gov
Structure-activity relationship (SAR) studies, guided by computational modeling, can be employed to optimize the initial scaffold. By systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogs, a detailed understanding of the key structural features required for target interaction can be obtained. nih.gov This information can then be used to design more potent and selective ligands.
The thiane moiety itself is an interesting structural element in drug design. Its non-planar, chair-like conformation can present substituents in well-defined spatial orientations, which can be advantageous for fitting into specific binding pockets. The exploration of different ring conformations and the placement of functional groups on the thiane ring could lead to the discovery of novel ligands with unique pharmacological profiles.
Methodological Advancements in Thian-3-amine Chemistry
The efficient synthesis of this compound and its derivatives is crucial for its exploration in chemical biology. Advances in synthetic organic chemistry can provide more efficient and versatile routes to this class of compounds.
One area for potential improvement is the development of novel methods for the construction of the thian-3-amine ring system. Recent advances in the synthesis of sulfur-containing heterocycles, such as copper-catalyzed C-S bond formation, could be adapted for the synthesis of thian-3-amine precursors. researchgate.net
Furthermore, new methods for the functionalization of amines are continuously being developed. For instance, recent breakthroughs in the C-H amination of tertiary carbon centers could potentially be applied to the synthesis of more complex thian-3-amine derivatives. nih.gov The development of more efficient and selective methods for the alkylation and arylation of the amine nitrogen would also expand the accessible chemical space for this scaffold. news-medical.netyoutube.com
The synthesis of tertiary amines, which could be derivatives of this compound, can be achieved through various methods, including reductive amination of ketones and aldehydes with secondary amines. youtube.com
| Synthetic Method | Application to Thian-3-amine Chemistry | Potential Advantage |
| Reductive Amination | Synthesis of N-alkylated thian-3-amine derivatives. youtube.com | High efficiency and broad substrate scope. |
| Copper-Catalyzed C-N Coupling | Synthesis of N-aryl thian-3-amine derivatives. researchgate.net | Mild reaction conditions and good functional group tolerance. |
| C-H Functionalization | Direct introduction of functional groups onto the thiane ring. ucl.ac.ukhepatochem.comrsc.org | Step-economic and allows for late-stage diversification. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
